2-(Phenylsulfanyl)-3-(trimethylsilyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Phenylsulfanyl)-3-(trimethylsilyl)propanenitrile is an organic compound that features a phenylsulfanyl group and a trimethylsilyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)-3-(trimethylsilyl)propanenitrile typically involves the reaction of a phenylsulfanyl compound with a trimethylsilyl-protected nitrile. One common method is the nucleophilic substitution reaction where a phenylsulfanyl halide reacts with a trimethylsilyl-protected nitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity
Properties
CAS No. |
61829-51-4 |
---|---|
Molecular Formula |
C12H17NSSi |
Molecular Weight |
235.42 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-trimethylsilylpropanenitrile |
InChI |
InChI=1S/C12H17NSSi/c1-15(2,3)10-12(9-13)14-11-7-5-4-6-8-11/h4-8,12H,10H2,1-3H3 |
InChI Key |
HCVODXHDUPQIDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(C#N)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.